4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one
Overview
Description
4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one, also known as HMB, is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a derivative of the amino acid leucine and has been shown to possess several biochemical and physiological effects that make it a promising compound in the field of medicine and research.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been shown to inhibit the activity of the mTOR pathway, which is a key regulator of cell growth and proliferation.
Biochemical and Physiological Effects:
4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been shown to possess several biochemical and physiological effects that make it a promising compound in the field of medicine and research. 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been shown to possess antioxidant properties and can effectively scavenge free radicals in the body. Additionally, 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been shown to possess anti-inflammatory properties and can effectively reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one is its potent anti-cancer properties, which make it a promising compound for cancer research. Additionally, 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one is relatively easy to synthesize and can be produced in large quantities. However, one of the major limitations of 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one. One of the most promising directions is the development of 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one and its potential applications in other fields of research. Finally, research is needed to develop new synthesis methods for 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one that can overcome its limitations in solubility.
Scientific Research Applications
4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one is in the field of cancer research. Studies have shown that 4-hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one possesses potent anti-cancer properties and can effectively inhibit the growth of cancer cells.
properties
IUPAC Name |
4-hydroxy-4,5-bis(4-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO6/c1-29-20-11-7-18(8-12-20)23-25(28,19-9-13-21(30-2)14-10-19)26(24(27)32-23)16-17-5-4-6-22(15-17)31-3/h4-15,23,28H,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSHULCUNFIMPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(N(C(=O)O2)CC3=CC(=CC=C3)OC)(C4=CC=C(C=C4)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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